Cas no 66648-29-1 (methyl 2-(4-methylbenzenesulfonyl)oxypropanoate)

Methyl 2-(4-methylbenzenesulfonyl)oxypropanoate is a sulfonate ester derivative commonly employed as an intermediate in organic synthesis. Its key advantages include its role as a versatile alkylating agent, facilitating the introduction of the methoxycarbonylmethyl group in target molecules. The compound's sulfonyloxy moiety enhances reactivity in nucleophilic substitution reactions, making it valuable for constructing complex esters and other functionalized derivatives. Its stability under controlled conditions allows for precise handling in multistep syntheses. Additionally, the presence of the methylbenzenesulfonyl group improves selectivity in certain transformations. This reagent is particularly useful in pharmaceutical and fine chemical applications where controlled functionalization is critical.
methyl 2-(4-methylbenzenesulfonyl)oxypropanoate structure
66648-29-1 structure
Product Name:methyl 2-(4-methylbenzenesulfonyl)oxypropanoate
CAS No:66648-29-1
MF:C11H14O5S
MW:258.290862560272
CID:1711178
PubChem ID:11807357
Update Time:2025-10-29

methyl 2-(4-methylbenzenesulfonyl)oxypropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester
    • 1-(methoxycarbonyl)ethyl 4-methylbenzenesulfonate
    • methyl 2-(4-methylphenyl)sulfonyloxypropanoate
    • methyl 2-(4-methylbenzenesulfonyl)oxypropanoate
    • METHYL 2-[(4-METHYLBENZENESULFONYL)OXY]PROPANOATE
    • DA-30612
    • DTXSID50473225
    • ATFXADBXZLGFJY-UHFFFAOYSA-N
    • EN300-12647214
    • (+/-)-2-(Toluene-4-sulfonyloxy)-propionic acid methyl ester
    • Methyl (R)-2-(tosyloxy)propanoate
    • SCHEMBL323736
    • 66648-29-1
    • Methyl 2-(tosyloxy)propanoate
    • Inchi: 1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3
    • InChI Key: ATFXADBXZLGFJY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C(=O)OC)C

Computed Properties

  • Exact Mass: 258.05619472g/mol
  • Monoisotopic Mass: 258.05619472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 78Ų

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Additional information on methyl 2-(4-methylbenzenesulfonyl)oxypropanoate

Comprehensive Overview of Methyl 2-(4-Methylbenzenesulfonyl)oxypropanoate (CAS No. 66648-29-1)

Methyl 2-(4-methylbenzenesulfonyl)oxypropanoate (CAS No. 66648-29-1) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a methyl ester group and a tosylate moiety, makes it a versatile building block for esterification reactions and sulfonylation processes. With the growing demand for high-precision chemical synthesis, this compound has garnered significant attention in both academic and industrial settings.

One of the key applications of methyl 2-(4-methylbenzenesulfonyl)oxypropanoate lies in its role as a protecting group reagent in peptide synthesis. Researchers often employ it to temporarily shield reactive functional groups during multi-step reactions, ensuring higher yields and selectivity. Recent studies have also explored its potential in green chemistry, where its moderate reactivity and stability align with the principles of sustainable synthesis. This aligns with the current trend of minimizing waste and optimizing atom economy in chemical manufacturing.

The compound's CAS No. 66648-29-1 serves as a critical identifier in global chemical databases, facilitating regulatory compliance and safety assessments. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. Given the increasing focus on quality control in fine chemicals, manufacturers emphasize batch-to-batch consistency, making this compound a reliable choice for precision-driven applications.

In the context of drug discovery, methyl 2-(4-methylbenzenesulfonyl)oxypropanoate has shown promise as a precursor for bioactive molecules. Its compatibility with catalytic asymmetric synthesis enables the creation of chiral intermediates, which are essential for developing enantiomerically pure pharmaceuticals. This addresses the pharmaceutical industry's growing need for stereoselective synthesis methods to meet stringent regulatory standards.

From an environmental standpoint, the compound's biodegradation profile and ecotoxicity data have been subjects of recent investigations. Regulatory bodies increasingly require detailed environmental impact assessments for synthetic intermediates, prompting researchers to evaluate its persistence and bioaccumulation potential. These studies contribute to the broader discourse on sustainable chemical design and responsible innovation.

Market trends indicate rising demand for high-purity methyl 2-(4-methylbenzenesulfonyl)oxypropanoate, particularly in regions with robust pharmaceutical and agrochemical sectors. Suppliers are responding by optimizing production scales and implementing GMP-compliant manufacturing protocols. Additionally, the compound's compatibility with continuous flow chemistry systems positions it as a candidate for modern, automated synthesis platforms.

In summary, CAS No. 66648-29-1 represents a chemically sophisticated tool with multifaceted applications. Its relevance to cutting-edge research, coupled with its industrial utility, ensures its continued prominence in synthetic chemistry. As scientific inquiry progresses toward more complex molecular architectures, compounds like methyl 2-(4-methylbenzenesulfonyl)oxypropanoate will remain indispensable for achieving synthetic precision and innovation.

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